N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-12-5-4-9(6-13(12)16)17-14(19)18-10-2-1-3-11(18)8-20-7-10/h4-6,10-11H,1-3,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKSYPURHXTCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 3,4-dichloroaniline with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that compounds structurally related to N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide exhibit antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the regulation of mood and emotional responses.
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives and their evaluation for antidepressant activity, noting that modifications to the bicyclic structure could enhance efficacy and reduce side effects .
1.2 Analgesic Properties
Another area of application is in pain management. Compounds similar to this compound have shown potential as analgesics by modulating pain pathways in the central nervous system. Research demonstrated that these compounds could act on opioid receptors, providing a dual mechanism for pain relief without the addictive properties typical of classical opioids .
Catalytic Applications
2.1 Organocatalysis
This compound has been explored as a catalyst in organic reactions, particularly in the oxidation of alcohols to carbonyl compounds. Its structural features allow it to function effectively as a nitroxyl radical catalyst, which can facilitate aerobic oxidation processes with high efficiency.
A notable study compared its catalytic performance with traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), showing that this compound could provide improved yields and selectivity in various oxidation reactions .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques that include cyclization and functional group modifications to achieve the desired bicyclic structure.
Table 1 summarizes key synthetic routes reported in literature:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Acetic anhydride + amine | 85 |
| 2 | Functionalization | Chlorination (Cl₂) | 75 |
| 3 | Final Modification | Carboxylic acid derivative | 90 |
3.2 Characterization Techniques
Characterization of this compound is typically performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques confirm the structural integrity and purity of synthesized compounds.
Case Studies
4.1 Clinical Trials
Several clinical trials are underway investigating the efficacy of related compounds for treating depression and anxiety disorders. Preliminary results suggest a favorable safety profile with significant improvements in patient-reported outcomes .
4.2 Industrial Applications
In industrial settings, the use of this compound as a catalyst for alcohol oxidation has been highlighted as a green chemistry approach due to its potential to minimize waste and reduce energy consumption during chemical processes .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and derivatives of 3,4-dichloroaniline. Examples include:
- N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylamide .
Uniqueness
What sets N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide apart is its specific bicyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic core that contributes to its unique reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common synthetic routes include:
- Cyclization : Appropriate precursors undergo cyclization under controlled conditions to form the bicyclic structure.
- Functionalization : Subsequent steps often involve functionalizing the bicyclic core to introduce the dichlorophenyl group and the carboxamide moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In studies involving various cancer cell lines, analogs of this compound demonstrated:
- Selective Cytotoxicity : While some analogs exhibited strong anticancer effects, they did not show significant cytotoxicity towards normal human epithelial cells at lower concentrations (up to 200 µg/mL) compared to traditional chemotherapeutics like Triclocarban (TCC), which showed marked cytotoxicity .
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or microbial metabolism.
- Receptor Binding : It may also bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various derivatives against common pathogens. Compounds with the 3,4-dichloro substitution pattern demonstrated improved activity compared to their non-chlorinated counterparts .
- Anticancer Screening : In vitro tests on breast cancer cell lines revealed that certain derivatives had IC50 values lower than those of established chemotherapeutics while exhibiting reduced toxicity towards normal cells .
Comparative Analysis
| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | Bicyclic | 16 µg/mL (against S. aureus) | Moderate (varies by derivative) | Low (up to 200 µg/mL) |
| Triclocarban | Diarylurea | 64 µg/mL (against E. faecalis) | High (IC50 = 0.64 - 1.68 µg/mL) | High (toxic to normal cells) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide?
- Methodological Answer : The synthesis of bicyclic carboxamides typically involves coupling reactions between a bicyclic amine and an activated carboxylic acid derivative. For example, the 9-azabicyclo[3.3.1]nonane core can be functionalized via carbodiimide-mediated coupling with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol . Key parameters include temperature control (0–25°C) and exclusion of moisture to prevent hydrolysis.
Q. How can structural confirmation of the compound be achieved post-synthesis?
- Methodological Answer : Use a combination of and NMR to verify the bicyclic scaffold and substitution pattern. For instance, NMR can distinguish between carbonyl carbons (170–175 ppm) and aromatic carbons (110–140 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the bicyclic ring system .
Q. What are the primary biological targets of 9-azabicyclo[3.3.1]nonane derivatives?
- Methodological Answer : These compounds often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands. In vitro assays such as radioligand binding studies (e.g., -labeled receptor antagonists) and functional cAMP assays are used to evaluate affinity and efficacy. For example, related bicyclic amines show nanomolar binding to 5-HT receptors, correlating with behavioral effects in rodent models .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic scaffold influence receptor binding selectivity?
- Methodological Answer : Stereochemistry critically impacts receptor interaction. For example, chair-chair conformers of 3-azabicyclo[3.3.1]nonane derivatives exhibit higher affinity for adrenergic receptors compared to boat-chair conformers. Use dynamic NMR or X-ray diffraction to determine dominant conformers . Computational docking (e.g., AutoDock Vina) can predict binding poses, while site-directed mutagenesis of receptors identifies critical residues for enantioselectivity .
Q. How should researchers address discrepancies in reported biological activity across similar derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., buffer pH, cell lines) or compound purity. Standardize protocols using:
- Positive controls (e.g., known receptor agonists/antagonists).
- Purity validation via HPLC (>95% purity).
- Dose-response curves to calculate EC/IC values.
For example, conflicting reports on analgesic efficacy may stem from variations in nociception models (e.g., thermal vs. mechanical pain assays) .
Q. What strategies optimize metabolic stability for in vivo studies?
- Methodological Answer : Modify the carboxamide moiety to reduce CYP450-mediated oxidation. Strategies include:
- Introducing electron-withdrawing groups (e.g., halogens) on the aromatic ring to hinder oxidative metabolism.
- Deuterium labeling at vulnerable C-H bonds.
- Prodrug approaches (e.g., esterification) to enhance bioavailability.
In vitro microsomal stability assays (human/rat liver microsomes) and pharmacokinetic profiling in rodents guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
